molecular formula C13H12N2O B2572921 N-(prop-2-en-1-yl)quinoline-2-carboxamide CAS No. 571917-78-7

N-(prop-2-en-1-yl)quinoline-2-carboxamide

Cat. No.: B2572921
CAS No.: 571917-78-7
M. Wt: 212.252
InChI Key: PCLDKWMRKXTXMZ-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)quinoline-2-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with prop-2-en-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

N-(prop-2-en-1-yl)quinoline-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research focuses on its potential as an anticancer and anti-inflammatory agent.

    Industry: The compound is used in the development of dyes, catalysts, and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(prop-2-en-1-yl)quinoline-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

N-prop-2-enylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-9-14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h2-8H,1,9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLDKWMRKXTXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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